Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

Glycosylation Regioselectivity Oligosaccharide Synthesis

Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a critical carbohydrate building block delivering absolute regiospecificity for (1→3)-linked disaccharide and oligosaccharide assembly. The fused 4,6-O-benzylidene acetal locks the pyranose ring into a rigid trans-decalin-like conformation while selectively masking O-4/O-6, leaving O-2 and O-3 accessible for regioselective modification. This compound is the preferred acceptor for synthesizing β-glucan fragments and serves as a scaffold for chiral organocatalysts where stereochemical fidelity is paramount. Procure from a reputable source to ensure high purity and reliable performance in demanding glycosylation campaigns.

Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39
CAS No. 58006-32-9
Cat. No. B1139698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4,6-O-benzylidene-b-D-glucopyranoside
CAS58006-32-9
SynonymsPhenylmethyl 4,6-O-(Phenylmethylene)-β-D-glucopyranoside; 
Molecular FormulaC₂₀H₂₂O₆
Molecular Weight358.39
Structural Identifiers
SMILESC1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
InChIInChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4,6-O-Benzylidene-β-D-Glucopyranoside (CAS 58006-32-9) for Carbohydrate Synthesis Procurement: Structure and Baseline Properties


Benzyl 4,6-O-benzylidene-β-D-glucopyranoside (CAS 58006-32-9) is a foundational building block in carbohydrate chemistry, belonging to the class of 4,6-O-benzylidene-protected glucopyranosides. Its structure features a β-linked benzyl aglycone at the anomeric center and a fused 4,6-O-benzylidene acetal that rigidly locks the pyranose ring into a defined conformation [1]. This cyclic protecting group simultaneously masks the O-4 and O-6 hydroxyls while leaving the O-2 and O-3 positions available for regioselective modification [2]. The compound typically exists as a crystalline solid with a melting point around 136 °C, offering straightforward handling for laboratory-scale synthetic operations .

Benzyl 4,6-O-Benzylidene-β-D-Glucopyranoside Procurement Risks: Why In-Class Analogs Are Not Interchangeable


The selection of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside over close analogs is not arbitrary; it is dictated by the unique conformational and stereoelectronic constraints imposed by the 4,6-O-benzylidene acetal and the β-benzyl aglycone. While other 4,6-O-alkylidene acetals such as isopropylidene or methylene derivatives can similarly protect the 4- and 6-positions, they lack the aromatic π-system of the benzylidene group, which profoundly influences both the ground-state conformation and the stereochemical outcome of glycosylation reactions [1]. Similarly, substituting the β-benzyl anomeric group with an α-allyl or methyl aglycone alters the regioselectivity of subsequent glycosylation steps due to differences in the acceptor's anomeric configuration [2]. Attempting to interchange these compounds without accounting for these documented effects can lead to undesired regioselectivity, poor stereocontrol, and ultimately failed synthetic campaigns. The evidence below quantifies precisely where this compound's specific substitution pattern delivers measurable, reproducible advantages.

Benzyl 4,6-O-Benzylidene-β-D-Glucopyranoside Evidence Guide: Quantitative Differentiation from Closest Analogs


Regioselective (1→3)-Linked Disaccharide Synthesis with Glycosyl Trichloroacetimidates

Benzyl 4,6-O-benzylidene glucopyranosides demonstrate consistent and predictable regioselectivity when used as acceptors with glycosyl trichloroacetimidate donors. The presence of the 4,6-O-benzylidene acetal blocks the 4- and 6-positions, directing glycosylation exclusively to the free 3-OH group under standard activation conditions. This selectivity is a defining feature of this protecting group strategy, distinguishing it from acceptors lacking this rigid cyclic protection [1].

Glycosylation Regioselectivity Oligosaccharide Synthesis Disaccharide

Stereochemical Directing Effect of 4,6-O-Benzylidene Acetal in Glucopyranosylations

The 4,6-O-benzylidene acetal exerts a defined stereodirecting effect on glucopyranosylations, promoting the formation of α-glucosides. This is a quantifiable contrast to the mannopyranose series, where the same protecting group favors β-mannosides [1]. Furthermore, the benzylidene acetal's influence is distinct from that of alternative 4,6-O-protecting groups such as phenylboronate esters, which can lead to significantly different stereochemical outcomes under identical glycosylation conditions [2].

Stereoselective Glycosylation α-Glucoside Synthesis Protecting Group Strategy Stereocontrol

Programmable Regioselectivity in Reductive Ring Cleavage Based on C-3 Substituent Bulk

The 4,6-O-benzylidene acetal can be regioselectively opened to yield either the 4-O-benzyl or 6-O-benzyl ether. For benzyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives, the ratio of these products during hydrogenolytic cleavage with LiAlH₄-AlCl₃ is strongly dependent on the steric bulk of the substituent at the C-3 position [1]. This tunable regioselectivity is not a general feature of simpler acetal protecting groups like isopropylidene, which often cleave non-selectively or under conditions incompatible with other functionalities.

Regioselective Cleavage Protecting Group Removal Reaction Optimization Synthetic Planning

Conformational Locking and Deuteration Patterns Relative to Isopropylidene Acetals

The 4,6-O-benzylidene acetal imparts a distinct conformational rigidity and reactivity profile compared to the smaller 4,6-O-isopropylidene acetal. This difference is exemplified in deuteration studies: 4,6-O-benzylidene-methyl-α-D-glucopyranoside undergoes deuteration at both C-2 and C-3 upon cleavage of the benzylidene group, whereas the analogous 4,6-O-isopropylidene-protected compound is deuterated exclusively at the C-2 position [1]. This divergent behavior underscores that the two protecting groups are not functionally equivalent and cannot be substituted without altering downstream reaction outcomes.

Conformational Analysis Deuteration NMR Spectroscopy Protecting Group Effects

Benzyl 4,6-O-Benzylidene-β-D-Glucopyranoside: High-Value Application Scenarios in Research and Industry


Regioselective Synthesis of (1→3)-Linked Oligosaccharides

This compound is the acceptor of choice for the preparation of (1→3)-linked disaccharides and larger oligosaccharides. The 4,6-O-benzylidene group provides absolute regiocontrol, ensuring that glycosylation occurs exclusively at the free 3-OH position [1]. This is a critical requirement for synthesizing fragments of β-glucans and other biologically relevant polysaccharides. Using alternative acceptors without this rigid protection would introduce regioisomeric mixtures, necessitating complex purification and reducing overall yield [1].

α-Selective Glucopyranosyl Donor Synthesis via Conformational Control

The 4,6-O-benzylidene acetal is essential for constructing glucopyranosyl donors that exhibit high α-selectivity in glycosylation reactions [1]. This stereocontrol arises from the conformational locking imposed by the trans-decalin-like ring system. This application scenario is particularly relevant for the synthesis of α-glucans or α-linked glycolipids, where a high degree of anomeric purity is required. The use of alternative protecting groups, such as phenylboronates, can lead to significantly different stereochemical outcomes and is not recommended when α-selectivity is the primary goal [2].

Scaffold for Asymmetric Organocatalysts

Derivatives of 4,6-O-benzylidene-protected glucopyranoses serve as valuable carbohydrate-based scaffolds for the development of chiral organocatalysts. The rigid, chiral framework provided by the benzylidene acetal creates a well-defined chiral environment, which is crucial for achieving enantioselectivity in transformations such as Shi-type epoxidations [1]. The glucose-derived catalyst has been shown to deliver opposite stereoselectivity compared to its galactose-derived counterpart, highlighting the importance of the specific carbohydrate skeleton [1].

Chemoenzymatic Synthesis via Regioselective C-3 Acylation

The free 2- and 3-hydroxyl groups of Benzyl 4,6-O-benzylidene-β-D-glucopyranoside are amenable to regioselective enzymatic modification. Lipases have been demonstrated to catalyze the selective acylation of the C-3 hydroxyl group in high yields, providing a mild and environmentally friendly route to differentially protected monosaccharide building blocks [1]. This chemoenzymatic approach offers a distinct advantage over traditional chemical methods, which often require multiple protection/deprotection steps and can lack regioselectivity.

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